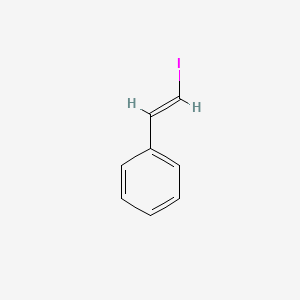

Benzene, (2-iodoethenyl)-

Description

Significance as a Versatile Organic Intermediate in Synthetic Methodology

The primary significance of (2-iodoethenyl)benzene lies in its role as a precursor to a wide array of substituted alkenes, most notably stilbenes and their derivatives. Stilbenes, compounds with a C6H5-CH=CH-C6H5 backbone, are of immense interest due to their presence in natural products and their diverse biological activities, including antioxidant and potential anticancer properties. orgsyn.orgresearchgate.net

The reactivity of the carbon-iodine bond in (2-iodoethenyl)benzene is a key attribute. Vinyl iodides are known to be more reactive than their bromide or chloride counterparts in many catalytic cycles, often allowing for milder reaction conditions and broader substrate scope. wikipedia.org This enhanced reactivity makes (2-iodoethenyl)benzene a preferred building block in several cornerstone synthetic reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Heck Reaction: This reaction involves the coupling of (2-iodoethenyl)benzene with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. nih.govresearchgate.net The reaction typically proceeds with high stereoselectivity, yielding the (E)-isomer of the product. rsc.org This methodology has been extensively used to synthesize a variety of stilbene (B7821643) derivatives. nih.gov

Negishi Reaction: In this coupling reaction, an organozinc reagent is reacted with (2-iodoethenyl)benzene in the presence of a palladium or nickel catalyst. nih.gov The Negishi coupling is known for its high functional group tolerance and has been employed in the synthesis of functionalized stilbenes and other complex molecules. nih.gov

Suzuki Coupling: While not as extensively detailed in the direct context of (2-iodoethenyl)benzene in the provided search results, the Suzuki reaction, which couples an organoboron compound with an organohalide, is a standard method for which vinyl iodides are excellent substrates.

The stereospecific nature of these reactions, particularly when using (E)-(2-iodovinyl)benzene, is a significant advantage, allowing for the controlled synthesis of specific isomers of the target molecules.

Overview of Research Trajectories in Contemporary Organic Chemistry

The utility of (2-iodoethenyl)benzene has spurred several important research directions in modern organic synthesis.

Synthesis of Bioactive Molecules: A major research thrust is the use of (2-iodoethenyl)benzene in the synthesis of natural products and their analogues. For instance, it serves as a key starting material for the synthesis of resveratrol (B1683913) derivatives. orgsyn.orgresearchgate.net Resveratrol, a naturally occurring stilbene, is a well-known antioxidant, and the ability to synthesize its derivatives opens avenues for developing new therapeutic agents. orgsyn.orgorganic-chemistry.org

Development of Novel Synthetic Methods: The reliable reactivity of (2-iodoethenyl)benzene has encouraged chemists to develop new and improved synthetic protocols. A notable example is the one-pot synthesis of (E)-(2-iodovinyl)benzene from benzyl (B1604629) bromide and diiodomethane (B129776). This procedure offers high stereoselectivity and yield, providing a practical and efficient route to this valuable intermediate. orgsyn.orgresearchgate.net

Construction of Complex Molecular Architectures: Beyond simple stilbenes, (2-iodoethenyl)benzene is being utilized to construct more intricate molecular frameworks. Research has shown its application in the synthesis of complex indanes and tetrahydronaphthalenes, demonstrating its versatility in building polycyclic systems.

The ongoing research into vinyl radicals and their role in transition metal-catalyzed reactions further underscores the importance of compounds like (2-iodoethenyl)benzene, promising new synthetic transformations and applications in the future. rsc.org

Interactive Data Tables

Below are tables summarizing key information about Benzene (B151609), (2-iodoethenyl)- and related compounds mentioned in this article.

Physical and Chemical Properties of (E)-(2-Iodovinyl)benzene

| Property | Value | Reference |

| CAS Number | 42599-24-6 | amanote.comchegg.com |

| Molecular Formula | C₈H₇I | chegg.com |

| Molecular Weight | 230.05 g/mol | chegg.com |

| Appearance | Yellow oil | orgsyn.org |

| Stereochemistry | Predominantly (E) isomer from common syntheses | orgsyn.org |

Note: Detailed physical properties like boiling and melting points for (2-iodoethenyl)benzene were not consistently available across the searched sources. The compound is noted to be light-sensitive and can discolor over time. nih.gov

Key Synthetic Reactions Involving (E)-(2-Iodovinyl)benzene

| Reaction Name | Reactants | Catalyst/Reagents | Product Type | Significance |

| Heck Reaction | (E)-(2-Iodovinyl)benzene, Alkene | Palladium catalyst, Base | Substituted Alkenes (e.g., Stilbenes) | Forms C-C bonds with high stereoselectivity. nih.govrsc.org |

| Negishi Reaction | (E)-(2-Iodovinyl)benzene, Organozinc reagent | Palladium or Nickel catalyst | Substituted Alkenes | Tolerates a wide range of functional groups. nih.govnih.gov |

| One-Pot Synthesis | Benzyl bromide, Diiodomethane | NaHMDS, DBU | (E)-(2-Iodovinyl)benzene | Efficient and stereoselective preparation of the title compound. orgsyn.org |

Properties

Molecular Formula |

C8H7I |

|---|---|

Molecular Weight |

230.05 g/mol |

IUPAC Name |

[(E)-2-iodoethenyl]benzene |

InChI |

InChI=1S/C8H7I/c9-7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ |

InChI Key |

OZPOYKXYJOHGCW-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/I |

Canonical SMILES |

C1=CC=C(C=C1)C=CI |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodoethenyl Benzene

Stereoselective and Regioselective Synthesis Strategies

Synthesis from Alkynes

The most common and direct approach to synthesizing vinyl iodides involves the addition of one equivalent of hydrogen iodide (HI) across the triple bond of an alkyne. wikipedia.org However, this method often suffers from poor reaction rates and a lack of high stereoselectivity. wikipedia.orgwikiwand.com Consequently, synthetic methods that proceed through a hydrometalation step prior to the introduction of an iodine source are generally preferred to achieve well-defined geometry in terms of both regiochemistry (α- or β-position of the iodide) and stereochemistry (E/Z isomerism). wikipedia.orgwikiwand.com

The formation of α-vinyl iodides, where the iodine atom is attached to the carbon atom adjacent to the phenyl group (Markovnikov addition), can be challenging to achieve selectively. wikipedia.org Direct hydroiodination of phenylacetylene (B144264) with HI typically yields the Markovnikov adduct, 2-iodo-1-phenylethene. wikipedia.org However, more controlled and higher-yielding methods have been developed using metal catalysis.

Nickel-Catalyzed Hydroalumination-Iodination: A reliable method for the α-selective hydroalumination of terminal alkynes involves the use of diisobutylaluminum hydride (DIBAL-H) in the presence of a nickel catalyst, such as (Ni(dppp)Cl₂). The resulting α-vinylaluminum intermediate can then be treated with an electrophilic iodine source like N-iodosuccinimide (NIS) to produce the α-vinyl iodide with high selectivity. wikipedia.orgwikiwand.comorganic-chemistry.org

Ruthenium-Catalyzed Hydroiodination: A ruthenium-catalyzed hydrohalogenation reaction provides a regioselective route to Markovnikov products. organic-chemistry.org Using potassium iodide (KI) as the iodine source under mild conditions, this method demonstrates good functional group tolerance. organic-chemistry.org

Manganese(II)-Catalyzed Hydroiodination: An efficient and cost-effective method employs a manganese(II) acetate (Mn(OAc)₂·4H₂O) catalyst for the Markovnikov hydroiodination of terminal aryl alkynes. organic-chemistry.orgorganic-chemistry.org Using trimethylsilyl iodide (TMSI) as the iodinating agent, this reaction proceeds at room temperature and affords α-iodostyrene derivatives in high yields. organic-chemistry.org

| Catalyst/Reagent System | Product Type | Selectivity | Key Features |

| HI | α-Vinyl Iodide | Markovnikov | Poor rates and stereoselectivity. wikipedia.orgwikiwand.com |

| Ni(dppp)Cl₂ / DIBAL-H, then NIS | α-Vinyl Iodide | α-selective | Operationally simple, avoids byproducts. wikipedia.orgwikiwand.comorganic-chemistry.org |

| Ruthenium Catalyst / KI | α-Vinyl Iodide | Markovnikov | Mild conditions, good functional group tolerance. organic-chemistry.org |

| Mn(OAc)₂·4H₂O / TMSI | α-Vinyl Iodide | Markovnikov | Inexpensive catalyst, high yields, mild conditions. organic-chemistry.orgorganic-chemistry.org |

The synthesis of β-vinyl iodides, where the iodine is on the terminal carbon (anti-Markovnikov addition), typically involves a hydrometalation step followed by iodolysis. wikiwand.com

Hydrostannylation-Iodination: Palladium-catalyzed hydrostannation of a terminal alkyne with a reagent like tributyltin hydride (Bu₃SnH) generates a vinylstannane intermediate. This process can exhibit high E-stereoselectivity. Subsequent iodinolysis of the vinylstannane yields the (E)-β-vinyl iodide. wikiwand.comresearchgate.net This one-pot procedure is tolerant of various functional groups. researchgate.net

Rhodium-Catalyzed Hydroiodination: A rhodium-catalyzed anti-Markovnikov hydroiodination of terminal alkynes allows for the selective synthesis of linear vinyl iodides. researchgate.netchemrxiv.org A key advantage of this method is the ability to control the stereochemistry, producing either the (E)- or (Z)-alkenyl iodide with high isomeric purity by selecting the appropriate ligand. chemrxiv.org

| Method | Intermediate | Product Stereochemistry | Key Features |

| Pd-catalyzed Hydrostannation | Vinylstannane | High E-selectivity | Tolerant of functional groups like alcohols and esters. wikiwand.comresearchgate.net |

| Rh-catalyzed Hydroiodination | N/A (Direct) | Tunable (E or Z) | Ligand-dependent stereocontrol, broad substrate scope. researchgate.netchemrxiv.org |

Hydrozirconation of alkynes using zirconocene chloride hydride, commonly known as Schwartz's reagent (Cp₂ZrHCl), is a powerful and reliable method for producing vinyl zirconium intermediates. organic-chemistry.orgwikipedia.org

The addition of the Zr-H bond across the alkyne occurs via a syn-addition, leading to a high degree of stereocontrol. wikipedia.orgresearchgate.net For terminal alkynes like phenylacetylene, the hydrozirconation is highly regioselective, with the bulky zirconocene moiety adding to the terminal carbon to form the (E)-alkenylzirconocene. researchgate.netresearchgate.netnih.gov This intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to afford the (E)-(2-iodoethenyl)benzene stereoselectively. organic-chemistry.orgresearchgate.net This process is known for its efficiency, excellent functional group compatibility, and the convenience of using in-situ generated Schwartz's reagent. organic-chemistry.org

| Step | Reagent | Intermediate/Product | Selectivity |

| 1. Hydrozirconation | Schwartz's Reagent (Cp₂ZrHCl) | (E)-2-phenylvinylzirconocene | >95% Regio- and Stereoselective (syn-addition). wikipedia.orgresearchgate.netnih.gov |

| 2. Iodination | Iodine (I₂) | (E)-(2-Iodoethenyl)benzene | Retention of stereochemistry. organic-chemistry.orgresearchgate.net |

Ruthenium complexes have emerged as effective catalysts for the hydrohalogenation of alkynes. organic-chemistry.org Specifically for hydroiodination, a ruthenium catalyst can facilitate the regioselective addition of HI across the triple bond to yield the Markovnikov product, (1-iodoethenyl)benzene. organic-chemistry.org The reaction proceeds under mild conditions using simple and readily available iodine sources like potassium iodide (KI). This methodology has shown applicability to a range of alkyne substrates, including those derived from complex bioactive molecules, highlighting its potential synthetic utility. organic-chemistry.org

A highly practical and economical method for the synthesis of α-iodostyrenes involves hydroiodination catalyzed by manganese(II) salts. organic-chemistry.org Using inexpensive and readily available manganese(II) acetate (Mn(OAc)₂·4H₂O) as the catalyst and trimethylsilyl iodide (TMSI) as the iodine source, terminal aryl alkynes are efficiently converted into their corresponding α-iodo styrene (B11656) derivatives. organic-chemistry.orgorganic-chemistry.org

The reaction follows Markovnikov's rule, demonstrating high regioselectivity. organic-chemistry.org It is performed under mild conditions at room temperature, exhibits a broad substrate scope with good functional group tolerance, and can be scaled up to the gram scale. organic-chemistry.org A notable feature is its good chemoselectivity, allowing for the hydroiodination of alkynes in the presence of alkene functionalities. organic-chemistry.orgorganic-chemistry.org Yields for this transformation are generally high, reaching up to 93%. organic-chemistry.org

| Feature | Description |

| Catalyst | Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O). organic-chemistry.orgorganic-chemistry.org |

| Iodine Source | Trimethylsilyl iodide (TMSI). organic-chemistry.org |

| Selectivity | Markovnikov (α-iodide). organic-chemistry.orgorganic-chemistry.org |

| Conditions | Mild, room temperature. organic-chemistry.org |

| Yields | Up to 93%. organic-chemistry.org |

| Advantages | Inexpensive, scalable, good chemoselectivity over alkenes. organic-chemistry.orgorganic-chemistry.org |

Halide-Exchange Reactions

Halide-exchange reactions, particularly the Finkelstein reaction, provide a direct method for the synthesis of vinyl iodides from the corresponding vinyl bromides or chlorides. The thermodynamic driving force for this equilibrium reaction is often the precipitation of the less soluble sodium halide in a suitable solvent.

A significant advancement in the Finkelstein reaction is the use of copper(I) catalysts, which facilitates the conversion of less reactive aryl and vinyl halides. wikipedia.org The copper(I)-catalyzed halogen exchange allows for the transformation of vinyl bromides into vinyl iodides under milder conditions than traditional methods. organic-chemistry.orgnih.gov This reaction is particularly useful for substrates that are sensitive to harsh reaction conditions.

The catalytic system typically involves a copper(I) source, such as copper(I) iodide (CuI), in combination with a diamine ligand. organic-chemistry.orgmdma.ch The ligand enhances the catalytic activity of the copper center. The reaction is generally performed in a solvent like dioxane with an excess of an iodide salt, such as sodium iodide (NaI). organic-chemistry.org The choice of solvent and iodide salt can influence the reaction rate and equilibrium position. researchgate.net This method has been shown to be effective for the conversion of various aryl, heteroaryl, and vinyl bromides into their corresponding iodides. organic-chemistry.orgresearchgate.net For instance, the use of 5 mol % CuI and 10 mol % of a 1,2- or 1,3-diamine ligand with 2 equivalents of NaI in dioxane at 110 °C has proven effective for a range of substrates. organic-chemistry.org

| Catalyst System | Substrate | Product | Conditions | Conversion/Yield | Reference |

| CuI / 1,2- or 1,3-diamine ligand | Vinyl bromide | Vinyl iodide | NaI, dioxane, 110 °C | High conversion | organic-chemistry.org |

Olefination Reactions

Olefination reactions provide powerful tools for the construction of carbon-carbon double bonds with control over stereochemistry. Several named reactions are particularly well-suited for the synthesis of (2-iodoethenyl)benzene and its isomers.

The Barton vinyl iodide synthesis is a method for converting hydrazones into vinyl iodides. wikipedia.orgsynarchive.com This reaction, first reported by Derek Barton in 1962, involves the treatment of a hydrazone with iodine in the presence of a strong, non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU). wikipedia.org The reaction proceeds through the oxidation of the hydrazone to a diazo intermediate, followed by electrophilic attack by iodine and subsequent elimination of nitrogen gas to form the vinyl iodide. wikipedia.org The exclusion of water is important to prevent the reversion of the product to the corresponding ketone. wikipedia.org

This method has been utilized in the total synthesis of complex natural products. wikipedia.org The reaction mechanism involves the initial oxidation of the hydrazone by iodine to form a diazo intermediate. Iodine then acts as an electrophile, and the displacement of nitrogen leads to an iodocarbonium ion, which then eliminates a proton to yield the vinyl iodide. wikipedia.org

The proposed reaction mechanism involves the oxidation of chromium(II) to chromium(III) and the formation of a geminal dicarbanion complex. wikipedia.org This complex then reacts with the aldehyde in a 1,2-addition, followed by an elimination step that is driven by the steric bulk of the chromium groups, leading to the preferential formation of the (E)-alkene. wikipedia.org The reaction is generally carried out in a solvent like tetrahydrofuran (THF) at 0 °C to room temperature. beilstein-journals.org For the synthesis of (E)-(2-iodoethenyl)benzene, benzaldehyde is reacted with iodoform and chromium(II) chloride. beilstein-journals.org

| Aldehyde | Reagents | Product | E/Z Ratio | Yield | Reference |

| Benzaldehyde | CHI3, CrCl2, THF | (E)-(2-Iodoethenyl)benzene | Predominantly E | 52% | beilstein-journals.org |

While generally highly (E)-selective, the stereochemical outcome of the Takai olefination can be influenced by the substrate. For example, the olefination of salicylaldehyde derivatives can lead to a high (Z)-selectivity. beilstein-journals.orgcam.ac.uk

For the synthesis of (Z)-vinyl iodides, the Stork-Zhao olefination offers a reliable and stereoselective route. wikipedia.orgwikiwand.com This method is a modification of the Wittig reaction and involves the reaction of an aldehyde with iodomethylenetriphenylphosphorane, which is generated in situ. researchgate.net The reaction typically provides high yields and excellent (Z)-selectivity, especially at low temperatures. wikipedia.org The use of additives like hexamethylphosphoramide (HMPA) was originally reported to be necessary for high Z-selectivity, though modern protocols have been developed that avoid this carcinogenic additive. orgsyn.org

The procedure involves the preparation of the ylide from iodomethyltriphenylphosphonium iodide and a strong base, followed by the addition of the aldehyde at low temperature. orgsyn.org This methodology has been successfully applied to the synthesis of various (Z)-iodoalkenes. semanticscholar.org

Transformations from Styrenes and Related Aromatics

Direct transformation of readily available styrenes and other aromatic compounds provides an alternative and efficient route to (2-iodoethenyl)benzene. A highly stereoselective one-pot synthesis of (E)-β-aryl vinyl iodides from styrenes has been developed. organic-chemistry.org This method is based on a ruthenium-catalyzed silylative coupling followed by a N-halosuccinimide-mediated halodesilylation reaction. organic-chemistry.org This approach avoids the use of stoichiometric organometallic reagents and offers a convenient pathway to the desired products.

Silylative Coupling and Halodesilylation

A highly stereoselective, one-pot synthesis for (E)-β-aryl vinyl iodides, such as (2-Iodoethenyl)benzene, can be achieved from styrenes. This process involves a ruthenium-catalyzed silylative coupling reaction, followed by halodesilylation mediated by an N-halosuccinimide. organic-chemistry.org

The initial step is the silylative coupling of a styrene derivative with a vinylsilane. This reaction is catalyzed by a ruthenium complex, which facilitates the formation of a silyl-substituted vinylarene intermediate. This intermediate is then subjected to halodesilylation, where the silyl group is replaced by an iodine atom. This step typically employs an electrophilic iodine source like N-iodosuccinimide (NIS). organic-chemistry.orgresearchgate.net The silyl group acts as an effective leaving group, allowing for the stereospecific introduction of iodine. researchgate.net This sequential, one-pot approach is an efficient method for creating stereodefined alkenylsilanes and, subsequently, functionalized alkenes like (E)-alkenyl halides. rsc.org

The reaction proceeds with high efficiency and stereoselectivity, predominantly yielding the (E)-isomer of the vinyl iodide. organic-chemistry.org The versatility of this method allows for its application to a range of substituted styrenes, providing a direct route to various functionalized (2-Iodoethenyl)benzene derivatives.

Table 1: Silylative Coupling and Halodesilylation of Styrene

| Reactant | Reagents | Catalyst | Product | Key Feature |

|---|

Base-Mediated Iodination of Unsaturated Heterocycles

A direct method for the iodination of unsaturated compounds involves the use of a base in conjunction with molecular iodine. acs.org While the specific application cited involves unsaturated sugars (glycals), the principle of base-mediated iodination can be discussed in a broader context. acs.org This oxidant-free method utilizes a reagent system such as sodium hydride (NaH) in dimethylformamide (DMF) with iodine at ambient temperature. acs.org

Another prominent example of a base-mediated iodination is the Barton-McCombie reaction, specifically the iodination of hydrazones. wikipedia.orgchem-station.com In this procedure, a ketone, such as acetophenone, is first converted to its corresponding hydrazone. The subsequent treatment of the hydrazone with iodine in the presence of a strong, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) results in the formation of a vinyl iodide. wikipedia.org This reaction is believed to proceed through the formation of an iodohydrazone intermediate, which then undergoes elimination promoted by the base to yield the final vinyl iodide product. chem-station.com This method has been successfully applied in the synthesis of complex natural products. wikipedia.org

Table 2: Base-Mediated Iodination for Vinyl Iodide Synthesis

| Method | Starting Material | Reagents | Product | Key Feature |

|---|---|---|---|---|

| Iodination of Unsaturated Sugars | Glycals (Unsaturated Sugars) | NaH, DMF, Iodine | Sugar Vinyl Iodides | Oxidant-free conditions |

| Barton Hydrazone Iodination | Hydrazone (from Ketone) | Iodine, DBU | Vinyl Iodide | Mild conditions |

Reactivity and Transformation Pathways of 2 Iodoethenyl Benzene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful platform for the functionalization of (2-iodoethenyl)benzene. The high reactivity of the vinyl iodide moiety makes it an excellent substrate for a range of cross-coupling reactions, enabling the stereospecific synthesis of a diverse array of unsaturated compounds.

Heck-Mizoroki Cross-Coupling Reactions

The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide, such as (2-iodoethenyl)benzene, and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for the synthesis of substituted alkenes and has been widely applied in the preparation of stilbenes and other vinyl arenes. wikipedia.orgnih.gov The reaction typically proceeds in the presence of a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.orglibretexts.org The stereochemistry of the starting vinyl iodide is generally retained in the product. organic-chemistry.org

The general scheme for the Heck-Mizoroki reaction of (2-iodoethenyl)benzene is as follows:

Scheme 1: General Heck-Mizoroki reaction of (2-Iodoethenyl)benzene.

Research has demonstrated the use of various palladium catalysts and reaction conditions to achieve high yields and selectivity. For instance, dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium has been shown to be a highly efficient catalyst for the Heck reaction at 100 °C. nih.gov Furthermore, one-pot methodologies have been developed where an alkene is generated in situ followed by a Heck reaction with an aryl halide to produce stilbenes. nih.gov The reaction can also be carried out under phosphine-free conditions, sometimes in aqueous media or under microwave irradiation, which offers environmental and practical advantages. organic-chemistry.org

| Catalyst System | Alkene Partner | Product | Yield (%) | Reference |

| Pd(OAc)₂, K₂CO₃, TBAB, dppp | In situ generated styrene (B11656) | 2,5-dimethoxy-1,4-distyryl benzene (B151609) | 28-85 | nih.gov |

| Pd(L-proline)₂ | Various alkenes | Substituted styrenes | Excellent | organic-chemistry.org |

| (P(NC₅H₁₀)₃)₂Pd(Cl)₂ | Various olefins | Vinylbenzenes | High | nih.gov |

Table 1: Examples of Heck-Mizoroki Reactions with (2-Iodoethenyl)benzene Derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. um.edu.my For (2-iodoethenyl)benzene, this reaction provides a powerful method for the stereospecific synthesis of stilbenes and substituted styrenes by coupling with aryl or vinyl boronic acids or their esters. um.edu.my The reaction is known for its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. organic-chemistry.org

The general scheme for the Suzuki-Miyaura coupling of (2-iodoethenyl)benzene is as follows:

Scheme 2: General Suzuki-Miyaura coupling of (2-Iodoethenyl)benzene.

Various palladium catalysts, including those with phosphine ligands or N-heterocyclic carbene (NHC) ligands, have been successfully employed. organic-chemistry.org The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium ethoxide. Research has focused on developing more efficient and environmentally friendly protocols, including reactions in aqueous media. um.edu.my

| Boronic Acid/Ester | Catalyst/Ligand | Base | Product | Yield (%) | Reference |

| Arylboronic acid | Pd(OAc)₂/Phosphine | K₂CO₃ | (E)-Stilbene | Good | nih.gov |

| Vinylboronic acid | Pd(PPh₃)₄ | NaOEt | Substituted diene | High | um.edu.my |

| Phenylboronic acid | Pd(quinoline-8-carboxylate)₂ | - | Stilbene (B7821643) | High | organic-chemistry.org |

Table 2: Examples of Suzuki-Miyaura Coupling with (2-Iodoethenyl)benzene.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly valuable for the synthesis of enynes, which are important structural motifs in natural products and functional materials. organic-chemistry.orgorganic-chemistry.org (2-Iodoethenyl)benzene serves as an excellent substrate for this transformation, reacting with a wide range of terminal alkynes. wikipedia.org

The general scheme for the Sonogashira coupling of (2-iodoethenyl)benzene is as follows:

Scheme 3: General Sonogashira coupling of (2-Iodoethenyl)benzene.

The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine. wikipedia.orgorganic-chemistry.org While the classic Sonogashira reaction employs both palladium and copper catalysts, copper-free versions have also been developed. organic-chemistry.org The reactivity of the vinyl iodide in (2-iodoethenyl)benzene allows for high yields and stereoselectivity to be achieved. wikipedia.org

| Terminal Alkyne | Catalyst System | Base | Product | Yield (%) | Reference |

| Phenylacetylene (B144264) | Pd(PPh₃)₄Cl₂, CuI | Amine | 1-phenyl-4-phenylbut-3-en-1-yne | High | researchgate.net |

| Ethyl propiolate | Pd(OAc)₂, CuI | Et₃N | Ethyl 5-phenylpent-2-en-4-ynoate | Excellent | researchgate.net |

| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Amine | (E)-1-(trimethylsilyl)-4-phenylbut-3-en-1-yne | Good | wikipedia.org |

Table 3: Examples of Sonogashira Coupling with (2-Iodoethenyl)benzene.

Stille Coupling

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organohalide. organic-chemistry.orgwikipedia.org This reaction is particularly useful for creating carbon-carbon bonds with a high degree of control over the stereochemistry. wikipedia.org (2-Iodoethenyl)benzene can be coupled with various organostannanes, including vinyl-, aryl-, and alkynylstannanes, to produce a wide range of substituted alkenes. wikipedia.orgresearchgate.net

The general scheme for the Stille coupling of (2-iodoethenyl)benzene is as follows:

Scheme 4: General Stille coupling of (2-Iodoethenyl)benzene.

The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄, and is often carried out in a non-polar solvent like THF or toluene. wikipedia.orgresearchgate.net A significant advantage of the Stille reaction is the stability of the organostannane reagents. organic-chemistry.org However, a major drawback is the toxicity of the tin byproducts. organic-chemistry.org Efforts have been made to develop protocols that use only catalytic amounts of tin. msu.edu

| Organostannane | Catalyst | Additive | Product | Yield (%) | Reference |

| Vinyltributyltin | Pd(PPh₃)₄ | - | 1,4-Diphenyl-1,3-butadiene | Good | wikipedia.org |

| Aryltributyltin | Pd₂(dba)₃/P(2-furyl)₃ | - | Stilbene derivative | High | researchgate.net |

| 1-(tributylstannyl)-2-phenylethyne | PdCl₂(dppf) | - | 1,4-diphenylbut-1-en-3-yne | High | researchgate.net |

Table 4: Examples of Stille Coupling with (2-Iodoethenyl)benzene.

Gold-Catalyzed Vinylation Reactions

Gold catalysis has emerged as a powerful tool in organic synthesis, often enabling unique reactivity patterns. researchgate.netresearchgate.net In the context of (2-iodoethenyl)benzene, gold catalysts can promote vinylation reactions. While less common than palladium-catalyzed couplings for this specific substrate, gold-catalyzed reactions of related systems, such as the reaction of vinyldiazo compounds with vinylsilanes, demonstrate the potential for gold to mediate the formation of new carbon-carbon bonds involving vinyl moieties. nih.gov Gold catalysts, typically cationic gold(I) complexes, can activate alkynes and allenes towards nucleophilic attack. researchgate.netnih.gov

Research into gold-catalyzed reactions often focuses on the activation of C-C multiple bonds. researchgate.net For instance, gold catalysts are effective in the cyclization of enynes and the reaction of electron-rich arenes with α,β-unsaturated ketones. researchgate.netnih.gov While direct gold-catalyzed vinylation of (2-iodoethenyl)benzene is not extensively documented, the principles of gold catalysis suggest its potential for developing novel transformations.

Copper-Catalyzed C(sp²)–Si Bond Formation

Copper-catalyzed reactions have gained prominence for the formation of carbon-heteroatom bonds, including carbon-silicon bonds. beilstein-journals.orgbeilstein-journals.org The synthesis of vinylsilanes from vinyl halides is an important transformation, as vinylsilanes are versatile intermediates in organic synthesis. Copper catalysis offers a cost-effective and efficient alternative to palladium-based methods for certain transformations.

The copper-catalyzed silylation of (2-iodoethenyl)benzene would involve the reaction with a silicon-containing reagent, such as a silylborane or a disilane, in the presence of a copper catalyst. nih.govntu.edu.sg This reaction would lead to the formation of a vinylsilane, where the stereochemistry of the double bond is typically retained.

The general scheme for the copper-catalyzed silylation of (2-iodoethenyl)benzene is as follows:

Scheme 5: General Copper-Catalyzed C(sp²)–Si Bond Formation of (2-Iodoethenyl)benzene.

Recent advancements have shown that copper(II) can catalyze the silylation of activated alkynes in water, demonstrating the potential for copper to mediate C-Si bond formation under environmentally benign conditions. nih.gov Copper-catalyzed silylation of aryl and alkenyl triflates with silylboronic esters has also been reported, providing a pathway to vinylsilanes. rsc.org

| Silylating Agent | Catalyst System | Ligand | Product | Reference |

| Silylboronic ester | Cu(I) salt | PBu₃ and 4,4'-diphenyl-2,2'-bipyridine | (E)-Styrylsilane | rsc.org |

| Me₂PhSiBpin | Cu(II) salt | - | (Z)- or (E)-β-silyl-α,β-unsaturated carbonyl compounds (from alkynes) | nih.gov |

Table 5: Examples of Copper-Catalyzed Silylation Reactions relevant to Vinyl Halides.

Reductive Cyclization and Cyclomethylation via Iron Catalysis

While specific examples of iron-catalyzed reductive cyclization and cyclomethylation involving (2-iodoethenyl)benzene are not extensively documented in the provided search results, the principles of these reactions can be inferred from related transformations. Iron catalysis is a growing field in organic synthesis, often providing a more sustainable and economical alternative to precious metal catalysts.

Reductive cyclization reactions typically involve the formation of a carbon-carbon bond to create a cyclic structure, coupled with a reduction step. In the context of (2-iodoethenyl)benzene, an intramolecular reaction could theoretically be induced by an iron catalyst, leading to the formation of indene (B144670) or related cyclic compounds, depending on the specific reaction conditions and any tethered reactive groups.

Cyclomethylation, a process involving the addition of a methyl group and subsequent cyclization, could also be envisioned. An iron catalyst could facilitate the coupling of (2-iodoethenyl)benzene with a methyl source, followed by an intramolecular C-H activation or other cyclization pathway to yield a methylated cyclic product.

Palladium-Catalyzed Domino Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and (2-iodoethenyl)benzene is a versatile substrate for a variety of palladium-catalyzed domino reactions. These reactions, also known as tandem or cascade reactions, involve a sequence of two or more bond-forming events that occur in a single pot, leading to a rapid increase in molecular complexity.

One notable example is the palladium-catalyzed domino Heck/sulfination reaction. scholaris.ca In this type of transformation, an alkylpalladium(II) species can be generated in situ from the reaction of an alkene-tethered aryl iodide. While the provided text does not directly use (2-iodoethenyl)benzene, the principle can be extended. A hypothetical domino reaction could involve the initial Heck coupling of (2-iodoethenyl)benzene with another alkene, followed by an intramolecular C-H activation or other cyclization event to generate complex polycyclic structures. scholaris.ca

Another powerful application of palladium catalysis is in the regioselective synthesis of functionalized heterocycles. For instance, a facile and efficient synthesis of 7-iodobenzo[b]furans has been described via a highly regioselective tandem α-arylation/intramolecular O-arylation of 1,2,3-triiodobenzenes and benzylketones. rsc.orgnih.gov This highlights the ability of palladium catalysts to orchestrate multiple C-C and C-O bond-forming events in a controlled manner. rsc.org The general scope of these reactions is broad, tolerating a wide range of functional groups. rsc.org

A proposed catalytic cycle for such domino reactions typically involves the initial oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by enolate formation and subsequent α-arylation. Reductive elimination then regenerates the active catalyst and furnishes the coupled product, which can then undergo further intramolecular transformations. nih.gov

| Reaction Type | Catalyst | Key Features | Potential Products |

| Heck/Sulfination | Palladium | Domino reaction, formation of alkylpalladium(II) species | Complex polycyclic structures |

| α-Arylation/O-Arylation | Palladium | Regioselective, tandem C-C/C-O bond formation | Functionalized heterocycles (e.g., benzo[b]furans) |

Transition Metal-Free Transformations

A significant advancement in the functionalization of vinyl iodides like (2-iodoethenyl)benzene is the development of transition metal-free borylative coupling reactions. nih.govrsc.org These reactions provide a stereoselective route to valuable alkylboronic esters, which are versatile building blocks in organic synthesis. nih.gov The process typically involves a stereospecific hydroboration followed by a stereospecific 1,2-metallate rearrangement. nih.govrsc.org

These cascades utilize readily available reagents and proceed without the need for a transition metal catalyst. nih.gov A broad range of substituted boronic esters can be formed by coupling vinyl iodides with organometallic reagents, alkenes, or alkynes. nih.govrsc.org The reactions generally exhibit good to complete diastereoselectivity and can be performed as one-pot processes. nih.gov

For example, the coupling of a vinyl iodide with an alkene can introduce various substituents, such as a cyclohexyl group, a silane, or an ether moiety, into the resulting boronic ester. nih.gov Even tetrasubstituted alkenes can participate in the coupling, albeit with lower efficiency. nih.gov Similarly, the reaction can be achieved with alkynyllithium reagents to produce propargylic boronic esters. nih.gov

| Coupling Partner | Product Type | Key Features |

| Nucleophiles (Organometallic Reagents) | Alkylboronic Esters | Transition metal-free, stereospecific |

| Alkenes | Substituted Alkylboronic Esters | Good diastereoselectivity, one-pot process |

| Alkynes | Propargylic Boronic Esters | Tolerates less basic alkynyllithium reagents |

Elimination Reactions to Alkynes

(2-Iodoethenyl)benzene can serve as a precursor to phenylacetylene through an elimination reaction. This transformation is a common method for the preparation of alkynes from vinyl halides. libretexts.orglibretexts.org The reaction typically proceeds via an E2 (bimolecular elimination) mechanism, which requires a strong base to abstract a proton and induce the departure of the iodide leaving group. libretexts.orglibretexts.orgmasterorganicchemistry.com

The choice of base is crucial for the success of the elimination. While alkoxides can be used, stronger bases like sodium amide (NaNH₂) in liquid ammonia (B1221849) are often preferred to ensure complete reaction and avoid potential side reactions. libretexts.orglibretexts.orgchemistrysteps.com The mechanism involves the anti-periplanar arrangement of the proton to be abstracted and the leaving group. libretexts.orglibretexts.org

This dehydrohalogenation process is a fundamental transformation in organic chemistry, providing a reliable route from a vinyl halide to the corresponding alkyne. libretexts.orglibretexts.orgpressbooks.pub

Grignard Reagent Formation via Magnesium-Halogen Exchange

The formation of a Grignard reagent from (2-iodoethenyl)benzene can be achieved through a magnesium-halogen exchange reaction. wikipedia.orgharvard.edu This method is particularly useful for preparing highly functionalized organomagnesium reagents that may not be accessible through the traditional method of reacting an organic halide with magnesium metal. harvard.eduuni-muenchen.de

In a typical magnesium-halogen exchange, a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), is reacted with the organic halide (in this case, (2-iodoethenyl)benzene). wikipedia.orgharvard.edu This results in the transfer of the magnesium from the initial Grignard reagent to the organic halide, forming the desired vinyl Grignard reagent and a new alkyl halide. wikipedia.org

The reaction is often performed at low temperatures to tolerate a variety of functional groups. harvard.eduuni-muenchen.de The use of additives like lithium chloride (LiCl) can enhance the reactivity and improve the efficiency of the Grignard reagent formation. researchgate.net The resulting (2-ethenylphenyl)magnesium iodide is a powerful nucleophile that can be used in a wide range of subsequent carbon-carbon bond-forming reactions.

| Method | Reagents | Key Features |

| Magnesium-Halogen Exchange | (2-Iodoethenyl)benzene, i-PrMgCl | Functional group tolerance, low temperature |

Radical Addition Reactions

Benzene and its derivatives, including (2-iodoethenyl)benzene, can undergo radical addition reactions, particularly under conditions that favor the formation of radical species. libretexts.org Unlike electrophilic additions, which are more common for aromatic systems, radical additions involve the attack of a free radical on the π-system. libretexts.org

For instance, in the presence of a radical initiator, such as peroxides, a radical can be generated that adds to the double bond of the ethenyl group in (2-iodoethenyl)benzene. pharmaguideline.com This initial addition creates a new radical intermediate, which can then propagate a chain reaction. pharmaguideline.com Polymerization of alkenes is a significant application of free radical addition. pharmaguideline.com

There is also evidence of radical addition reactions involving aluminum species with benzene, leading to Birch-type reduction products. ucl.ac.uknih.gov This suggests that under specific conditions, (2-iodoethenyl)benzene could potentially undergo similar radical-mediated transformations.

Intramolecular Cyclization Reactions

Intramolecular cyclization of (2-iodoethenyl)benzene and its derivatives represents a powerful strategy for the synthesis of a wide array of carbocyclic and heterocyclic scaffolds. These reactions, which involve the formation of a new ring by connecting the iodoethenyl group with another part of the same molecule, are often facilitated by transition metal catalysts, most notably palladium. wikipedia.orgrsc.org The intramolecular Heck reaction is a prominent example of this type of transformation, enabling the construction of rings of various sizes, including those that are synthetically challenging to access through other means. wikipedia.orgnih.gov

The general mechanism for a palladium-catalyzed intramolecular Heck reaction begins with the oxidative addition of the carbon-iodine bond to a palladium(0) complex. This is followed by the migratory insertion of the tethered alkene into the newly formed aryl-palladium bond, a step that creates the new carbon-carbon bond and closes the ring. The resulting alkylpalladium intermediate then typically undergoes β-hydride elimination to regenerate the double bond and the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgprinceton.edu The regioselectivity of the cyclization (i.e., the size of the ring formed) and the position of the resulting double bond (endo vs. exo) are influenced by factors such as the length and flexibility of the tether connecting the reacting groups and the specific reaction conditions employed. wikipedia.orgprinceton.edu

Detailed research has demonstrated the utility of these reactions in synthesizing complex molecular architectures. For instance, derivatives of (2-iodoethenyl)benzene featuring a nucleophilic group, such as a hydroxyl or an amine, can undergo intramolecular cyclization to produce important heterocyclic compounds like benzofurans and indoles. researchgate.netnih.govorganic-chemistry.org The synthesis of benzofurans, a core structure in many natural products and pharmaceuticals, can be achieved through the cyclization of o-alkynyl(Z)-β-iodoalkenylphenols. nih.govmedcraveonline.com Similarly, palladium-catalyzed intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines, which can be conceptually derived from (2-iodoethenyl)benzene precursors, yields 2-substituted-3-(1-alkenyl)indoles. organic-chemistry.org

Beyond five-membered heterocycles, intramolecular Heck reactions of (2-iodoethenyl)benzene analogs have been used to create larger ring systems. For example, substrates containing appropriately positioned Wittig-derived alkenes can undergo 8-endo-trig cyclization to furnish eight-membered oxocine derivatives in moderate to good yields. nih.gov The choice of catalyst, base, solvent, and additives is crucial for optimizing the yield and selectivity of these cyclizations. nih.govbeilstein-journals.org

The following table summarizes representative examples of intramolecular cyclization reactions involving derivatives of (2-iodoethenyl)benzene, highlighting the diversity of cyclic structures that can be accessed.

Table 1: Examples of Intramolecular Cyclization Reactions of (2-Iodoethenyl)benzene Derivatives

| Starting Material Type | Catalyst / Reagents | Solvent / Temperature | Product Type | Yield | Citation |

|---|---|---|---|---|---|

| γ-Ketoester with o-iodobenzyl group | Pd(PPh₃)₄, Et₃N | Toluene, 110 °C | Bicyclic/Tricyclic tertiary alcohols | Moderate to excellent | beilstein-journals.org |

| Substrate from Wittig reaction of o-iodobenzaldehyde | Pd(OAc)₂, KOAc, TBAB | Dry DMF, 100 °C | Eight-membered naphthoxocine | up to 86% | nih.gov |

| o-Hydroxystilbenes (related to hydroxyphenyl-substituted iodoethenyl benzene) | PhI(OAc)₂ (catalyst), m-CPBA | Not specified | 2-Arylbenzofurans | Good to excellent | organic-chemistry.org |

| 1-Allyl-2-allyloxybenzenes (precursor to a cyclization substrate) | Ruthenium catalyst | Not specified | Substituted benzofurans | Not specified | organic-chemistry.org |

| 2-(Phenylethynyl)phenol and N-(2-iodophenyl)-N-methylmethacrylamides | Pd(PPh₃)₄, LiOtBu | Acetonitrile | Aryl furanylated alkenes | Not specified | nih.gov |

Mechanistic Investigations of Reactions Involving 2 Iodoethenyl Benzene

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

(2-Iodoethenyl)benzene is a common coupling partner in several seminal palladium-catalyzed cross-coupling reactions. The catalytic cycles for these reactions, while specific to the coupling partners, generally follow a well-established sequence of elementary steps involving Pd(0) and Pd(II) oxidation states. wikipedia.org

The three most pertinent catalytic cycles are the Heck, Suzuki-Miyaura, and Sonogashira reactions.

Heck Reaction: This reaction couples (2-iodoethenyl)benzene with an alkene. wikipedia.orgyoutube.com The cycle begins with the oxidative addition of the C-I bond to a Pd(0) catalyst. This is followed by migratory insertion of the alkene into the palladium-vinyl bond, a β-hydride elimination step that forms the product and a palladium-hydride species, and finally, reductive elimination of HX with the help of a base to regenerate the Pd(0) catalyst. youtube.comlibretexts.org

Suzuki-Miyaura Coupling: This process couples (2-iodoethenyl)benzene with an organoboron compound. organic-chemistry.orgwikipedia.org The cycle is initiated by the oxidative addition of (2-iodoethenyl)benzene to Pd(0). The subsequent key step is transmetalation, where the organic group from the base-activated boronic acid is transferred to the palladium(II) center. wikipedia.orglibretexts.org The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst. libretexts.org

Sonogashira Coupling: This reaction couples (2-iodoethenyl)benzene with a terminal alkyne, typically using a dual palladium and copper co-catalyst system. organic-chemistry.orgresearchgate.net The palladium cycle mirrors the Suzuki reaction, involving oxidative addition and reductive elimination. nih.gov The copper cycle's role is to facilitate the transmetalation step by forming a copper(I) acetylide, which then transfers the alkynyl group to the Pd(II) intermediate. researchgate.netnih.gov

A generalized representation of these catalytic cycles is presented below.

| Reaction | Step 1: Activation | Step 2: C-C Bond Formation | Step 3: Product Release | Catalyst Regeneration |

| Heck | Oxidative Addition of (2-iodoethenyl)benzene to Pd(0) | Migratory Insertion of alkene | β-Hydride Elimination | Base-assisted reductive elimination of HI |

| Suzuki | Oxidative Addition of (2-iodoethenyl)benzene to Pd(0) | Transmetalation with organoboron reagent | Reductive Elimination | Catalyst is regenerated directly after reductive elimination |

| Sonogashira | Oxidative Addition of (2-iodoethenyl)benzene to Pd(0) | Transmetalation with Cu(I)-acetylide | Reductive Elimination | Catalyst is regenerated directly after reductive elimination |

Identification and Role of Reactive Intermediates

The elucidation of catalytic cycles relies heavily on the detection and characterization of transient reactive intermediates. For reactions involving (2-iodoethenyl)benzene, the primary intermediates are organopalladium(II) complexes.

Following the initial oxidative addition, a square planar vinylpalladium(II) halide intermediate of the type [(L)2Pd(CH=CHPh)(I)] is formed, where L represents supporting ligands like phosphines. libretexts.orglibretexts.org This species is a crucial hub in the catalytic cycle. In the Heck reaction, this intermediate coordinates with the incoming alkene to form a tetrasubstituted palladium complex before the migratory insertion step. libretexts.org

In the Suzuki and Sonogashira couplings, this vinylpalladium(II) iodide intermediate undergoes transmetalation. For the Suzuki coupling, this results in a new intermediate, [(L)2Pd(CH=CHPh)(R)], where R is the organic fragment from the boronic acid. libretexts.org For the Sonogashira coupling, a similar intermediate is formed where R is an alkynyl group. nih.gov The isolation of stable oxidative addition products, such as ArPdI(PPh₃)₂, has provided direct evidence for these key intermediates and offers insights into the catalyst's fate. nih.gov

In some specialized cases, such as photoinduced inverse Sonogashira reactions, radical intermediates have been proposed. Under visible light, an iodoalkyne can act as an "alkynyl radical synthetic equivalent," which then reacts with an arene. rsc.org

Studies on Oxidative Addition Steps

Oxidative addition is the pivotal first step in most cross-coupling reactions involving (2-iodoethenyl)benzene, where the Pd(0) catalyst inserts into the carbon-iodine bond. libretexts.org This process increases the oxidation state of palladium from 0 to +2 and its coordination number by two. youtube.com The reactivity of vinyl halides in oxidative addition is significantly higher than that of their chloride or bromide counterparts. This is attributed to the weaker carbon-iodine bond (bond dissociation energy of ~57.6 kcal/mol), which facilitates its cleavage. wikipedia.org

Mechanistic studies have revealed that the oxidative addition of polar C-X bonds can proceed through several pathways:

Concerted Mechanism: This pathway involves the simultaneous formation of the Pd-C and Pd-I bonds through a three-centered transition state. It is common for aryl and vinyl halides. libretexts.orgyoutube.com

Sₙ2-type Mechanism: In this two-step process, the metal center acts as a nucleophile, attacking the electrophilic vinyl carbon and displacing the iodide ion. This is more common for highly electrophilic halides and proceeds faster in polar solvents. libretexts.orgyoutube.com

The choice of ligands on the palladium center is crucial. Bulky phosphine (B1218219) ligands can promote the formation of more reactive, unsaturated 12- or 14-electron palladium complexes, which undergo oxidative addition more rapidly. youtube.com

Vinyl C-H Activation Pathways

While the C-I bond is the most common reaction site on (2-iodoethenyl)benzene, direct activation of its vinyl C-H bonds represents an alternative and atom-economical functionalization strategy. The oxidative addition of sp² C-H bonds of alkenes to transition metals is challenging due to competing π-coordination of the double bond. nih.govnih.gov

However, studies have shown that bimetallic systems, such as an Fe-Al complex, can achieve highly selective (E)-β-metalation of styrenes. The proposed mechanism involves the binding of the alkene across the Fe-Al bond, followed by an intramolecular C-H bond cleavage. nih.govnih.gov Similarly, Rh(III) catalysts have been used for the direct C-H activation and halogenation of electron-poor acrylic acid derivatives, demonstrating the feasibility of this pathway. organic-chemistry.org These pathways avoid the use of a pre-functionalized halide, offering a more direct route to vinyl-functionalized molecules.

Stereochemical Control Mechanisms and Halogen Migration

Stereochemical Control: A key feature of cross-coupling reactions with vinyl halides like (2-iodoethenyl)benzene is the high degree of stereochemical control. The geometry of the double bond is typically retained in the final product.

In Suzuki-Miyaura couplings , the reaction proceeds with retention of the double bond's configuration from the vinyl halide to the product. wikipedia.orgrichmond.edu

The Heck reaction is noted for its outstanding trans selectivity in the product, regardless of the starting alkene geometry. organic-chemistry.org

In nickel-catalyzed couplings , which are mechanistically related, the stereochemical outcome (retention or inversion) can sometimes be controlled by the choice of an achiral ligand. For example, tricyclohexylphosphine (B42057) has been shown to favor retention, while an N-heterocyclic carbene (NHC) ligand can lead to inversion. nih.gov

Halogen Migration: While less common than direct coupling, halogen migration is a known mechanistic pathway that can occur under certain conditions. A copper(I)-catalyzed 1,3-halogen migration has been observed in o-halostyrenes, where a bromine or iodine atom is transferred from the sp² vinyl carbon to a benzylic carbon. nih.gov This process is proposed to proceed via hydrocupration, oxidative addition of the Ar-X bond to the resulting Cu(I) complex, reductive elimination of the new C-X bond, and finally borylation to turn over the cycle. nih.gov Similarly, gold-catalyzed 1,2-halogen migrations have been reported in other systems, such as haloallenyl ketones. nih.gov These studies indicate that under specific catalytic conditions, rearrangement of the iodine atom in (2-iodoethenyl)benzene is a plausible, albeit secondary, reaction pathway. researchgate.netresearchgate.net

Kinetic Studies of Reaction Rates

Kinetic studies provide quantitative data on reaction rates and are essential for understanding reaction mechanisms. The rate of the oxidative addition step is often rate-limiting in catalytic cycles. While specific rate constants for (2-iodoethenyl)benzene are not always reported, data from closely related systems, such as the oxidative addition of iodobenzene (B50100) to Pd(0) complexes, provide valuable benchmarks. sci-hub.se

Kinetic analyses often involve monitoring the change in concentration of reactants or intermediates over time using techniques like UV-Vis spectroscopy. nih.govnih.gov The data can reveal the order of the reaction and allow for the calculation of rate constants for individual steps. For instance, studies on the oxidative addition of aryl halides have shown that the reactions are often second-order and that the rates follow the trend I > Br > Cl, consistent with C-X bond strengths. youtube.com

Below is a table of representative kinetic data for the oxidative addition of iodobenzene, which serves as a model for (2-iodoethenyl)benzene.

| Catalyst System | Solvent | Relative Rate | Reference |

| Pd(dba)₂ + 2 PPh₃ | THF | Fast | sci-hub.se |

| Pd(dba)₂ + 4 PPh₃ | THF | Slower | sci-hub.se |

| Pd⁰(PPh₃)₄ | THF | Slowest | sci-hub.se |

| Pd(dba)₂ + 2 PPh₃ | DMF | Very Fast | sci-hub.se |

This table illustrates the influence of ligand concentration and solvent polarity on the rate of oxidative addition. dba = dibenzylideneacetone; PPh₃ = triphenylphosphine. sci-hub.se

Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of "Benzene, (2-iodoethenyl)-". Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy In the ¹H NMR spectrum of aromatic compounds, protons directly attached to the benzene (B151609) ring, known as aryl protons, typically resonate in the downfield region of 6.5-8.0 ppm. libretexts.org Protons on carbons adjacent to the aromatic ring, or benzylic protons, appear around 2.0-3.0 ppm. libretexts.org For "Benzene, (2-iodoethenyl)-", the vinylic and aromatic protons are of primary interest. The circulation of π electrons in the benzene ring creates a "ring current," which induces a magnetic field that deshields the aromatic protons, shifting their signals further downfield compared to typical vinylic protons. chemistrysteps.com

The substitution pattern on the benzene ring significantly influences the chemical shifts and coupling patterns. youtube.com For a monosubstituted benzene ring as in "Benzene, (2-iodoethenyl)-", complex splitting patterns can arise due to ortho, meta, and para couplings between the aromatic protons. youtube.com The chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituent. wisc.edu

¹³C NMR Spectroscopy In ¹³C NMR, the number of signals can indicate the degree of symmetry in the molecule. For asymmetrically disubstituted benzene derivatives in ortho and meta configurations, six distinct signals for the aromatic carbons are expected. libretexts.org However, a para-substituted benzene ring with a plane of symmetry will show only four signals for the aromatic carbons. libretexts.org The carbon atoms of the benzene ring typically resonate between 100 and 150 ppm.

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for related structures.

| Proton Type | ¹H Chemical Shift (ppm) | Carbon Type | ¹³C Chemical Shift (ppm) |

| Aromatic (Aryl) | 6.5 - 8.0 libretexts.org | Aromatic | 100 - 150 |

| Vinylic | 4.5 - 6.5 chemistrysteps.com | Alkene | 100 - 140 |

| Benzylic | 2.0 - 3.0 libretexts.org | - | - |

Note: Specific values for "Benzene, (2-iodoethenyl)-" can vary based on the solvent and isomeric form (E/Z).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. For "Benzene, (2-iodoethenyl)-", the IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The aromatic C-H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹, in the range of 3030-3100 cm⁻¹. libretexts.org This is a higher frequency than the C-H stretching of saturated hydrocarbons, which are found below 3000 cm⁻¹. spectroscopyonline.com The in-plane C=C stretching vibrations of the aromatic ring give rise to two characteristic and often intense bands around 1500 and 1600 cm⁻¹. libretexts.org

The presence of the ethenyl (vinyl) group introduces additional characteristic absorptions. The vinylic C-H stretch also occurs above 3000 cm⁻¹. spectroscopyonline.com The C=C double bond stretch of the vinyl group is expected in the region of 1650-1620 cm⁻¹. Out-of-plane C-H bending vibrations (wags) for the vinyl group and the substituted benzene ring are found in the 1000-650 cm⁻¹ region and can be diagnostic of the substitution pattern. spectroscopyonline.com

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3030 - 3100 libretexts.org |

| Vinylic C-H Stretch | > 3000 spectroscopyonline.com |

| Aromatic C=C Stretch | 1500 and 1600 libretexts.org |

| Alkene C=C Stretch | 1650 - 1620 |

| C-H Out-of-Plane Bending | 1000 - 650 spectroscopyonline.com |

A commercial supplier notes that the infrared spectrum of the related compound (2-Iodoethyl)benzene conforms to its known structure. thermofisher.com

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural analysis. For "Benzene, (2-iodoethenyl)-", the molecular formula is C₈H₇I, leading to a molecular weight of approximately 230.05 g/mol . nih.gov

In the mass spectrum, the parent molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight. The fragmentation pattern is influenced by the stability of the resulting ions. Common fragmentation pathways for similar compounds, like alkyl halides, involve the loss of the halogen atom. For instance, in the mass spectrum of 2-iodobutane, a prominent peak results from the loss of the iodine atom. docbrown.info For "Benzene, (2-iodoethenyl)-", the loss of an iodine radical (I•) would lead to a fragment ion [C₈H₇]⁺.

The benzene ring itself is quite stable, and fragments containing the phenyl group are common. The mass spectrum of benzene shows fragment ions at m/z 39, 50, 51, and 52, which are attributed to the dissociation of the molecular ion. copernicus.org

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |

| Benzene, (2-iodoethenyl)- | C₈H₇I | 230.05 nih.gov | M⁺, [M-I]⁺ |

| Benzene, (2-iodoethyl)- | C₈H₉I | 232.06 nist.gov | 184 (M⁺), 57 docbrown.infonist.gov |

| Benzene | C₆H₆ | 78.11 | 78 (M⁺), 52, 51, 50, 39 copernicus.org |

The NIST WebBook provides mass spectral data for the related compound "Benzene, (2-iodoethyl)-". nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like "Benzene, (2-iodoethenyl)-" exhibit characteristic absorptions in the UV region due to π → π* transitions. up.ac.za

Benzene itself has two primary absorption bands around 180 nm and 200 nm, and a weaker, vibrationally structured band near 260 nm. up.ac.za The presence of substituents on the benzene ring can cause a shift in these absorption bands. The vinyl group, being a chromophore, is conjugated with the π-system of the benzene ring in "Benzene, (2-iodoethenyl)-". This extended conjugation typically results in a bathochromic shift (a shift to longer wavelengths) and an increase in the absorption intensity (hyperchromic effect). sciencepublishinggroup.com

The energy of the electronic transitions is related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The specific λmax values for "Benzene, (2-iodoethenyl)-" will depend on factors such as the solvent polarity and the specific isomer (E or Z). sciencepublishinggroup.com

| Compound/System | Typical λmax (nm) | Transition Type |

| Benzene | ~180, ~200, ~260 up.ac.za | π → π |

| Conjugated Systems | Shifted to longer wavelengths | π → π |

The UV/Vis spectra of aromatic compounds are well-documented, with databases providing information on a wide range of substances. science-softcon.de

Advanced Spectroscopic Methods

Raman spectroscopy is a vibrational spectroscopy technique that complements IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of benzene is well-characterized, with strong peaks corresponding to the ring breathing mode at around 992 cm⁻¹ and the C-C stretching mode near 1586 cm⁻¹. researchgate.net

For "Benzene, (2-iodoethenyl)-", the Raman spectrum would be expected to show these characteristic benzene ring vibrations, potentially shifted due to the substituent. Additionally, the C=C stretching of the vinyl group would give a characteristic Raman signal. High-resolution rotational Raman spectroscopy has been used to determine the precise structure of benzene and its isotopologues. nih.gov

| Vibrational Mode | Benzene Raman Shift (cm⁻¹) |

| Ring Breathing | 992 researchgate.netaps.org |

| C-C Stretch | 1586 researchgate.net |

| C-H Symmetrical Stretch | 3063 researchgate.net |

The Raman spectra of various benzene derivatives have been studied to identify and quantify them in mixtures. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. libretexts.org XPS works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material. libretexts.org

For a compound like "Benzene, (2-iodoethenyl)-" adsorbed on a surface, XPS can provide detailed information about its interaction with the substrate. The binding energies of the core-level electrons (e.g., C 1s and I 3d) are sensitive to the local chemical environment. For example, studies on benzene adsorbed on platinum surfaces have used XPS to identify different adsorption sites (e.g., terrace vs. step sites), which are distinguishable by shifts in the C 1s core level binding energy. rsc.org The analysis of these chemical shifts allows for a detailed understanding of the surface chemistry and bonding. rsc.orgresearchgate.net

| Element | Core Level | Typical Information Obtained |

| Carbon | C 1s | Chemical state (e.g., C-C, C-H, C-I), surface adsorption sites. rsc.org |

| Iodine | I 3d | Presence and chemical state of iodine. |

Advanced Applications in Organic Synthesis and Materials Science Research

Building Blocks for Complex Molecular Architectures

The vinyl iodide functional group in Benzene (B151609), (2-iodoethenyl)- makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic chemistry for the precise construction of complex molecules from simpler precursors. The high reactivity of the carbon-iodine bond, combined with the stereochemical integrity of the vinyl group, allows for the synthesis of a wide array of complex organic scaffolds.

Key among these transformations are the Suzuki, Heck, and Sonogashira coupling reactions. wikipedia.orgwikipedia.orggre.ac.uk

Suzuki Coupling: This reaction pairs the vinyl iodide with an organoboron compound (like a boronic acid or ester), enabling the formation of substituted stilbenes and other di-aryl ethenes. gre.ac.ukprinceton.edu This method is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. gre.ac.uk

Heck Reaction: In the Heck reaction, Benzene, (2-iodoethenyl)- is coupled with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for creating dienes and other unsaturated systems, with the reaction typically proceeding with high stereoselectivity. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of Benzene, (2-iodoethenyl)- with a terminal alkyne to produce conjugated enynes. wikipedia.orglibretexts.org This transformation is particularly valuable for synthesizing molecules with extended π-systems, which are of interest in materials science and medicinal chemistry. libretexts.org

These coupling strategies allow chemists to use Benzene, (2-iodoethenyl)- as a reliable linchpin, connecting different molecular fragments to build elaborate and precisely defined molecular architectures.

| Reaction Name | Coupling Partner | Bond Formed | Typical Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | C(sp²)–C(sp²) | Substituted Alkenes, Stilbenes |

| Heck Reaction | Alkene (e.g., R-CH=CH₂) | C(sp²)–C(sp²) | Substituted Alkenes, Dienes |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C(sp²)–C(sp) | Conjugated Enynes |

Precursors in Natural Product Synthesis

The same cross-coupling reactions that make Benzene, (2-iodoethenyl)- a valuable building block for general organic synthesis also establish its utility as a precursor in the total synthesis of natural products. The vinyl iodide moiety is a key functional handle for strategically assembling complex carbon skeletons.

While syntheses may not always start with Benzene, (2-iodoethenyl)- itself, the creation and subsequent coupling of a (2-iodoethenyl)phenyl substructure is a common tactic. For instance, the Suzuki coupling is a cornerstone of modern synthetic strategy, and its application has been noted in the synthesis of complex natural products like the antitumor agent diospyrin. nih.gov Similarly, the Sonogashira reaction is crucial for creating the enyne moieties found in many marine natural products; a notable example is its use in the synthesis of (-)-isoprelaurefucin, a metabolite from red algae, where a vinyl iodide is coupled with a terminal alkyne. libretexts.org These examples underscore the importance of the vinyl iodide functional group, as found in Benzene, (2-iodoethenyl)-, for the efficient and convergent assembly of biologically active molecules.

Polymer Chemistry and Functionalized Materials

Benzene, (2-iodoethenyl)- is an isomer of iodostyrene, and as such, it is a functionalized monomer that can be used to create specialized polymers. The nature of the polymerization technique is critical, as the reactivity of the carbon-iodine bond must be considered.

Living anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions. wikipedia.org However, its application to halostyrenes, including a monomer like Benzene, (2-iodoethenyl)-, is fraught with challenges. acs.orgacs.org The primary issue is the high reactivity of the propagating carbanion chain end, which can act as a nucleophile and attack the electrophilic carbon-iodine bond of the monomer or another polymer chain. acs.org This side reaction leads to chain termination, coupling, and a loss of control over the polymerization, resulting in polymers with broad molecular weight distributions. acs.orgacs.org

Research on the anionic polymerization of 4-iodostyrene (B59768) has shown that these side reactions are significant. acs.org To achieve a controlled process, specific conditions are necessary, such as using a less-nucleophilic initiator like oligo(α-methylstyryl)lithium in combination with an additive like cesium phenoxide at very low temperatures (−78 °C). acs.org This combination helps to suppress the reactivity of the chain-end anion, allowing for the quantitative production of poly(iodostyrene) with a more controlled molecular weight and narrower dispersity. acs.org Similar strategies would be required to successfully polymerize Benzene, (2-iodoethenyl)- via a living anionic mechanism.

| Challenge | Description | Mitigation Strategy | Reference |

|---|---|---|---|

| Side Reactions | The propagating carbanion attacks the electrophilic C–I bond, causing chain termination and coupling. | Use of additives (e.g., Cesium Phenoxide) to reduce chain-end reactivity. | acs.org |

| Poor Control | Side reactions lead to broad molecular weight distributions (Đ > 1.5) and unpredictable molecular weights. | Employing specific, less reactive initiators (e.g., αMSLi) at low temperatures (-78 °C). | acs.org |

| Initiator Incompatibility | Highly reactive initiators like sec-BuLi can lead to major side reactions and yield no polymeric product. | Select initiator/additive systems that promote monomer addition over side reactions. | acs.org |

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are far more tolerant of functional groups like iodides compared to anionic methods. digitellinc.comcmu.edu This makes CRP an effective route for synthesizing well-defined polymers from Benzene, (2-iodoethenyl)-.

RAFT polymerization of 4-iodostyrene has been successfully demonstrated, yielding well-defined polymers with targeted molar masses and low dispersity. digitellinc.com This approach is attractive because the resulting polymer, poly((2-iodoethenyl)benzene), would possess pendant vinyl iodide groups along its backbone. These groups serve as valuable anchor points for post-polymerization modification. For example, the polymer can be subsequently functionalized using Suzuki coupling reactions, allowing for the attachment of a wide variety of side chains and the creation of complex, functional materials from a simple homopolymer precursor. digitellinc.com Atom Transfer Radical Polymerization (ATRP) is another robust CRP method that has been used extensively for various substituted styrenes and would likely be applicable to Benzene, (2-iodoethenyl)- as well. cmu.eduunipd.it

| Parameter | Condition/Reagent |

|---|---|

| Monomer | 4-Iodostyrene |

| RAFT Agent | 2-Cyano-2-propyl dodecyl trithiocarbonate |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | Benzene or Toluene |

| Temperature | 60-70 °C |

| Result | Well-defined polymer with low dispersity (Đ < 1.2) |

Data adapted from studies on 4-iodostyrene, which is expected to have similar reactivity to Benzene, (2-iodoethenyl)-. digitellinc.com

Obtaining a polymer with a vinyl iodide group specifically at the chain-end, rather than as a pendant group, requires a different strategy than direct polymerization of Benzene, (2-iodoethenyl)-. One approach involves using a specialized initiator or chain transfer agent that contains the (2-iodoethenyl)phenyl moiety.

Hyper-crosslinked porous polymers are a class of materials characterized by high surface areas and extensive microporosity. They are typically synthesized by taking linear polystyrene or lightly crosslinked styrene-divinylbenzene gels and subjecting them to an exhaustive Friedel-Crafts alkylation reaction in a swollen state. nih.gov This process "stitches" the aromatic rings together with short, rigid links (e.g., methylene (B1212753) bridges), creating a permanent nanoporous network.

Theoretically, poly((2-iodoethenyl)benzene) could serve as a precursor for such materials. The polymer backbone provides the styrenic framework, and the phenyl rings are available for Friedel-Crafts crosslinking. However, a significant chemical challenge exists: the stability of the carbon-iodine bond. Friedel-Crafts reactions are catalyzed by strong Lewis acids like aluminum chloride or iron(III) chloride. wikipedia.orgmt.com These harsh conditions could potentially cause cleavage of the C-I bond or other unwanted side reactions, which would interfere with the formation of a well-defined, hyper-crosslinked network and potentially compromise the final material's properties. Therefore, careful selection of the catalyst and reaction conditions would be crucial to successfully apply this chemistry to an iodinated polymer precursor.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Enhanced Selectivity

The synthesis of (2-iodovinyl)benzene, particularly its (E)-isomer, has been achieved with high stereoselectivity. However, the development of novel catalytic systems remains a key area of research to further enhance selectivity, improve efficiency, and broaden the substrate scope. Current research is exploring several promising avenues:

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are instrumental in the synthesis of vinyl iodides. Future work will likely focus on designing new phosphine (B1218219) ligands and palladium complexes to improve catalytic activity and achieve even higher stereoselectivity in reactions such as the Stille and Suzuki couplings, which utilize vinyl iodides as precursors. acs.org A significant challenge is the development of catalysts that are robust, reusable, and effective under milder reaction conditions. The use of an ortho-substituted aryl iodide as an additive has been shown to be counterintuitively crucial in some palladium-catalyzed hydroalkoxylation reactions, suggesting that further investigation into such additives could unlock new catalytic pathways. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis is a rapidly growing field that offers a sustainable and powerful method for driving chemical reactions. beilstein-journals.org This approach can facilitate single-electron transfer processes, enabling the formation of reactive intermediates under mild conditions. beilstein-journals.org Research into the application of photoredox catalysis for the synthesis of (2-iodovinyl)benzene could lead to more energy-efficient and environmentally friendly processes. The activation of vinyl halides using visible light presents an attractive alternative to traditional palladium-catalyzed cross-coupling reactions, especially with the potential use of non-noble metals as photoinitiators.

Gold-Catalyzed Reactions: Gold chloride has been identified as a highly active catalyst for the synthesis of vinyl halides from acetylenic compounds. researchgate.net This uniqueness suggests that future research could focus on developing novel gold-based catalytic systems for the synthesis of (2-iodovinyl)benzene, potentially offering advantages in terms of activity and selectivity over other metal catalysts. researchgate.net

Exploration of New Chemo- and Stereoselective Transformations

The presence of both a vinyl and an iodo group makes (2-iodovinyl)benzene a versatile building block for a variety of chemical transformations. Future research is focused on exploring new reactions that can proceed with high chemo- and stereoselectivity.